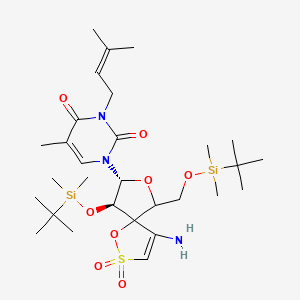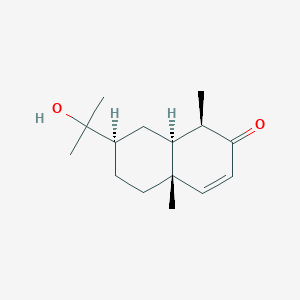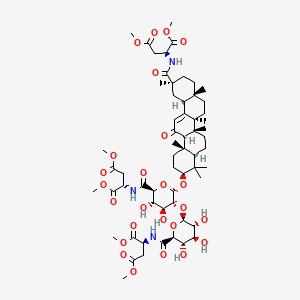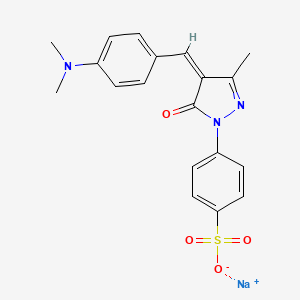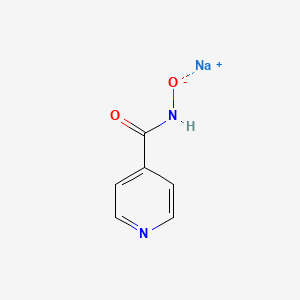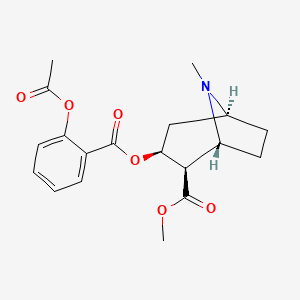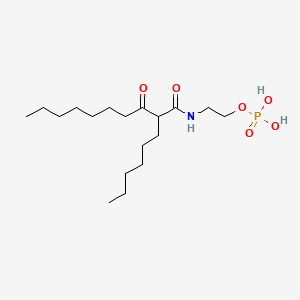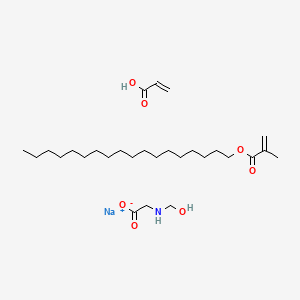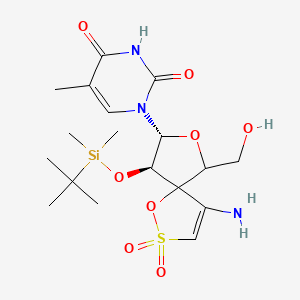
(1-(2'-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’SilylSpiroT is a novel compound that has garnered significant attention in recent years due to its unique structural properties and potential applications across various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a silyl group further enhances its chemical reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’SilylSpiroT typically involves a multi-step process that includes the formation of the spirocyclic core followed by the introduction of the silyl group. One common method involves the use of a palladium-catalyzed cross-coupling reaction to form the spirocyclic structure, followed by silylation using a silylating agent such as trimethylsilyl chloride under mild conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yields.
Industrial Production Methods: In an industrial setting, the production of 2’SilylSpiroT can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 2’SilylSpiroT suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2’SilylSpiroT undergoes a variety of chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The spirocyclic core can be reduced under specific conditions to yield different structural analogs.
Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides, are used under controlled conditions.
Major Products:
Scientific Research Applications
2’SilylSpiroT has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2’SilylSpiroT exerts its effects is primarily through its interaction with specific molecular targets. The silyl group enhances the compound’s ability to form stable complexes with metal ions and other reactive species, facilitating various catalytic and biochemical processes. The spirocyclic structure provides rigidity and stability, allowing for precise control over molecular interactions and pathways.
Comparison with Similar Compounds
Spiropyrans: Known for their photochromic properties and used in smart materials.
Silacyclohexanes: Compounds with a silicon atom in a six-membered ring, used in organic synthesis.
Spirooxindoles: Bioactive compounds with applications in medicinal chemistry.
Uniqueness of 2’SilylSpiroT: 2’SilylSpiroT stands out due to the combination of its spirocyclic structure and the presence of a silyl group, which imparts unique chemical reactivity and stability
Properties
Molecular Formula |
C18H29N3O8SSi |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H29N3O8SSi/c1-10-7-21(16(24)20-14(10)23)15-13(28-31(5,6)17(2,3)4)18(12(8-22)27-15)11(19)9-30(25,26)29-18/h7,9,12-13,15,22H,8,19H2,1-6H3,(H,20,23,24)/t12?,13-,15+,18?/m0/s1 |
InChI Key |
XWVSNYDALXUJLD-FLRRBRPGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)CO)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)CO)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


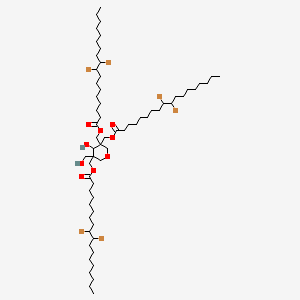
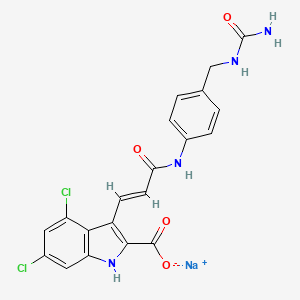
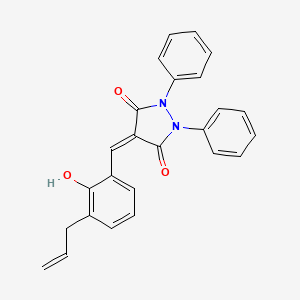
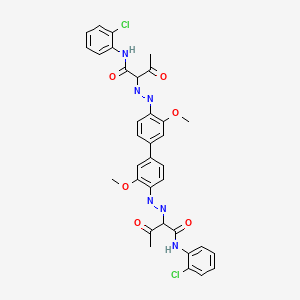
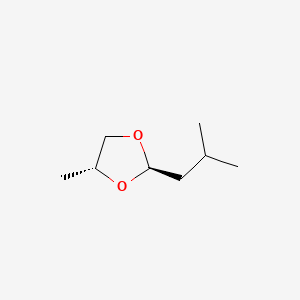
![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)
